Technical Whitepaper: The Strategic Utility of 1-Bromo-3-[1-(trifluoromethyl)cyclopropyl]benzene in Medicinal Chemistry
Technical Whitepaper: The Strategic Utility of 1-Bromo-3-[1-(trifluoromethyl)cyclopropyl]benzene in Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, the 1-(trifluoromethyl)cyclopropyl (TFCp) moiety has emerged as a high-value bioisostere, offering a superior alternative to the traditional tert-butyl group. This guide focuses on 1-Bromo-3-[1-(trifluoromethyl)cyclopropyl]benzene (CAS 1707572-80-2), a critical intermediate that combines this privileged pharmacophore with a versatile meta-bromo handle.
This molecule addresses two persistent challenges in lead optimization: metabolic instability at benzylic positions and conformational entropy . By locking the benzylic carbon into a strained ring and capping it with a metabolically robust trifluoromethyl group, this scaffold significantly enhances half-life (
Part 1: Structural & Physicochemical Profile
The TFCp group is not merely a space-filler; it is an electronic and steric modulator. The meta-positioning of the bromine allows for non-linear vector extension, crucial for accessing specific binding pockets that para-substituted analogs cannot reach.
Key Physicochemical Data[1]
| Property | Value / Description | Source/Note |
| IUPAC Name | 1-Bromo-3-[1-(trifluoromethyl)cyclopropyl]benzene | Standard |
| CAS Number | 1707572-80-2 | Verified Vendor Data [1] |
| Molecular Formula | - | |
| Molecular Weight | 265.07 g/mol | - |
| Physical State | Liquid (at RT) | Analog comparison |
| Predicted LogP | ~4.2 - 4.5 | High Lipophilicity |
| H-Bond Donors | 0 | - |
| H-Bond Acceptors | 3 (Fluorine atoms) | Weak acceptors |
| Rotatable Bonds | 1 (C_aryl-C_cyclopropyl) | Restricted rotation |
| Topological Polar Surface Area (TPSA) | 0.00 Ų | Blood-Brain Barrier permeable |
The "Thorpe-Ingold" & Electronic Effect
The cyclopropyl ring introduces significant angle strain (~27.5 kcal/mol) , which alters the hybridization of the benzylic carbon (more
-
Conformational Locking: The phenyl ring and the cyclopropyl ring tend to adopt a bisected conformation to maximize
- conjugation, reducing the entropic penalty upon protein binding. -
Electronic Withdrawal: The
group is strongly electron-withdrawing ( ), lowering the electron density of the aromatic ring. This can protect the ring from oxidative metabolism and modulate the pKa of distant basic centers.
Part 2: Synthetic Accessibility & Methodology
Synthesis of the TFCp motif is non-trivial due to the difficulty of installing a
Primary Protocol: Deoxyfluorination of Carboxylic Acids
This method, detailed in patent literature (e.g., WO2018141961A1), avoids unstable carbene intermediates.
Reagents:
-
Substrate: 1-(3-bromophenyl)cyclopropanecarboxylic acid
-
Fluorinating Agent: Sulfur Tetrafluoride (
) or DAST/Deoxo-Fluor (for smaller scales) -
Solvent: Dichloromethane (DCM) or neat (in autoclave)[1]
Step-by-Step Workflow:
-
Precursor Assembly: Alkylation of 3-bromophenylacetonitrile with 1,2-dibromoethane (using NaH or NaOH/TEBA) to form the cyclopropyl nitrile, followed by hydrolysis to the carboxylic acid.
-
Deoxyfluorination: The acid is treated with
(often with HF catalyst) in a pressure vessel.-
Critical Safety Note:
liberates HF upon hydrolysis. Use Hastelloy or Monel autoclaves.
-
-
Workup: Quench with ice/water (carefully!), neutralize with
, and extract with pentane or hexanes. -
Purification: Silica gel chromatography (eluting with hexanes). The product is non-polar.
Visualization of Synthetic Logic
Figure 1: Robust synthetic pathway via the carboxylic acid intermediate, bypassing unstable carbene routes.
Part 3: Reactivity Profile & Derivatization
The utility of CAS 1707572-80-2 lies in the meta-bromo handle. It serves as a divergent point for library generation.
Cross-Coupling Capabilities
-
Suzuki-Miyaura: Reacts with aryl/heteroaryl boronic acids.
-
Catalyst:
or / XPhos. -
Base:
or .
-
-
Buchwald-Hartwig: Amination to form aniline derivatives.
-
Catalyst:
/ BINAP or BrettPhos.
-
-
Lithium-Halogen Exchange: Treatment with
-BuLi at -78°C generates the aryllithium species, which can trap electrophiles (aldehydes, ketones, ).
Divergent Synthesis Workflow
Figure 2: Divergent synthetic utility of the meta-bromo handle for library generation.
Part 4: Pharmacophore Dynamics
Bioisosterism: The "Super-tert-butyl"
The TFCp group is often compared to a tert-butyl group due to its bulk and lipophilicity. However, it offers distinct advantages:
-
Metabolic Stability: The tert-butyl group is prone to oxidation at the methyl groups. The TFCp group has no abstractable protons on the "methyl-like"
and the cyclopropyl protons are deactivated by the electron-withdrawing . -
Lipophilicity Modulation: While both are lipophilic, the
group lowers the local electron density, potentially reducing non-specific binding compared to purely hydrocarbon chains.
Blocking the "Soft Spot"
Benzylic positions are notorious "soft spots" for CYP450-mediated hydroxylation.
-
Mechanism: CYP enzymes typically abstract a hydrogen atom from the benzylic carbon.
-
Solution: In 1-(trifluoromethyl)cyclopropyl benzene, the benzylic carbon is quaternary (no H to abstract). Furthermore, the cyclopropyl ring strain increases the bond dissociation energy (BDE) of the remaining C-H bonds, and the
group deactivates the ring electronically.
References
-
Enamine / Advanced ChemBlocks. (2023). Catalog Entry: 1-Bromo-3-(1-(trifluoromethyl)cyclopropyl)benzene (CAS 1707572-80-2).[2][3][4] Retrieved from and
-
Mykhailiuk, P. K. (2018). Generation of 1-(Trifluoromethyl)cyclopropyl Radicals: Application to the Synthesis of TFCp-Substituted Arenes. ACS Catalysis . (General methodology for TFCp installation).
-
Bayer Pharma AG. (2018). Patent WO2018141961A1: A novel process for the synthesis of 1-aryl-1-trifluoromethylcyclopropanes. WIPO . (Describes the specific acid-to-SF4 route).
-
Härter, M., et al. (2013).[5] 1-Bromo-4-(1-trifluoromethyl-cyclopropyl)-benzene synthesis. US Patent 2013/0196964 .[5] (Analogous synthesis of the para-isomer).
-
Barnes-Seeman, D. (2016). The structural and functional role of the trifluoromethyl group in drug discovery. Journal of Medicinal Chemistry .
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-Bromo-3-[1-(trifluoromethyl)cyclopropyl]benzene (1 x 5 g) | Reagentia [reagentia.eu]
- 3. 1-Bromo-3-(1-(trifluoromethyl)cyclopropyl)benzene 95.00% | CAS: 1707572-80-2 | AChemBlock [achemblock.com]
- 4. 1-Bromo-3-[1-(trifluoromethyl)cyclopropyl]benzene - CAS:1707572-80-2 - 北京欣恒研科技有限公司 [konoscience.com]
- 5. 1-Bromo-4-(1-trifluoromethyl-cyclopropyl)-benzene synthesis - chemicalbook [chemicalbook.com]
